molecular formula C14H14O5 B3168451 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid CAS No. 929339-05-9

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid

Cat. No.: B3168451
CAS No.: 929339-05-9
M. Wt: 262.26 g/mol
InChI Key: CZBCOPIJHZLFLZ-UHFFFAOYSA-N
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Description

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid (CID 24278918) is a coumarin derivative with the molecular formula C₁₄H₁₄O₅ (molecular weight: 262.26 g/mol). Its structure comprises a coumarin core (a benzopyrone system) substituted with a methoxy group at position 7, a methyl group at position 4, and a propanoic acid side chain at position 6 (). The SMILES notation is CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O, and its InChIKey is CZBCOPIJHZLFLZ-UHFFFAOYSA-N.

Properties

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(18-2)9(6-10(8)12)3-4-13(15)16/h5-7H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBCOPIJHZLFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929339-05-9
Record name 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
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Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Propanoic Acid Derivatives

Compound 1 : 3-(7-Hydroxy-2-Oxo-4-Phenyl-2H-Chromen-6-yl)Propanoic Acid ()
  • Molecular Formula : C₁₈H₁₄O₅
  • Molecular Weight : 310.30 g/mol
  • 4-Phenyl instead of 4-methyl (enhances lipophilicity and π-π stacking interactions).
  • Implications : The hydroxy group may improve solubility in polar solvents compared to the methoxy group in the target compound. The phenyl substituent could increase binding affinity to hydrophobic protein pockets.
Compound 2 : 3-{2,3,5-Trimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl}Propanoic Acid ()
  • Molecular Formula : C₁₇H₁₃ClO₃
  • Molecular Weight : 300.74 g/mol
  • Key Features :
    • Furochromen core (fused furan and coumarin rings) instead of a simple coumarin.
    • 2,3,5-Trimethyl and 7-oxo groups.
  • The chlorine atom (if present in related analogs) could influence metabolic stability.

Heterocyclic Propanoic Acid Derivatives

Compound 3 : 3-{2-Butyl-3,4-Dimethyl-6-Oxo-2H,6H,7H-Pyrazolo[3,4-b]Pyridin-7-yl}Propanoic Acid ()
  • Core Structure : Pyrazolo-pyridine instead of coumarin.
  • Substituents : Butyl, dimethyl, and oxo groups.
  • Implications: The pyrazolo-pyridine core introduces nitrogen atoms, enabling hydrogen bonding and coordination with metal ions.

Glycosylated and Complex Derivatives

Compound 4 : 3-Oxo-3-[(3,4,5-Trihydroxy-6-{[3-(4-Hydroxyphenyl)-4-Oxo-4H-Chromen-7-yl]Oxy}Oxan-2-yl)Methoxy]Propanoic Acid ()
  • Molecular Formula : C₂₈H₂₄O₁₄ (estimated)
  • Key Features :
    • Glycosylated coumarin with a malonylglucoside moiety.
    • Additional hydroxyl and oxo groups.
  • Implications : The glycoside moiety increases molecular weight and hydrophilicity, making it suitable for aqueous applications. The malonyl group may serve as a reactive site for conjugation.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid Coumarin C₁₄H₁₄O₅ 262.26 7-Methoxy, 4-methyl, propanoic acid
3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid Coumarin C₁₈H₁₄O₅ 310.30 7-Hydroxy, 4-phenyl, propanoic acid
3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid Furochromen C₁₇H₁₃ClO₃ 300.74 Fused furan, 2,3,5-trimethyl, 7-oxo
3-{2-Butyl-3,4-dimethyl-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl}propanoic acid Pyrazolo-pyridine C₁₆H₂₃N₃O₃ 305.38 Pyrazolo-pyridine, butyl, dimethyl
3-Oxo-3-[(glycosylated coumarin)methoxy]propanoic acid Glycosylated coumarin ~C₂₈H₂₄O₁₄ ~592.48 Malonylglucoside, hydroxy, oxo

Key Research Findings

Substituent Effects: Methoxy vs. Phenyl vs. Methyl: The 4-phenyl group in Compound 1 increases molecular rigidity and π-π interactions, which could enhance binding to aromatic residues in enzymes .

Core Modifications :

  • The furochromen core in Compound 2 introduces a fused furan ring, altering UV-Vis absorption profiles and redox properties .
  • Pyrazolo-pyridine derivatives (Compound 3) exhibit nitrogen-rich cores, enabling interactions with biological targets like kinases or GPCRs .

Functional Group Implications: The propanoic acid moiety in all compounds enables salt formation, improving solubility and bioavailability.

Biological Activity

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of natural products known for their pharmacological potential, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This structure features a coumarin backbone, which is known for its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In vitro studies demonstrated that it can effectively reduce ROS levels in cellular models exposed to oxidative agents such as hydrogen peroxide (H₂O₂) .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, one study found that the compound exhibited cytotoxic effects on human leukemia cell lines with IC₅₀ values in the micromolar range .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. It has shown potential as a selective inhibitor of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of Alzheimer's disease. The IC₅₀ values for MAO-B inhibition were reported at approximately 0.51 μM, indicating a strong affinity for this enzyme .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC₅₀ ValueReference
AntioxidantROS scavengingNot specified
AnticancerHuman leukemia cellsMicromolar range
MAO-B InhibitionEnzyme0.51 μM
BChE InhibitionEnzyme7.00 μM

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals helps in reducing oxidative stress, which is implicated in various diseases.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Interaction : By binding to MAO-B and BChE, it modulates neurotransmitter levels, potentially alleviating symptoms associated with neurodegenerative disorders.

Q & A

Q. Table 1: Key Structural Data

ParameterValue
Molecular FormulaC₁₄H₁₄O₅
Molecular Weight262.26 g/mol
SMILESCC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)O
InChIKeyCZBCOPIJHZLFLZ-UHFFFAOYSA-N

Basic: What are the critical steps in synthesizing this compound?

Answer:
Synthesis typically involves multi-step organic reactions:

Chromenone Core Formation: Cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.

Methoxy and Methyl Group Introduction: Electrophilic substitution or protective group strategies.

Propanoic Acid Attachment: Alkylation or Michael addition followed by oxidation .

Q. Table 2: Synthesis Optimization Parameters

StepKey Variables
CyclizationTemperature (80–120°C), acid/base catalyst (e.g., H₂SO₄, K₂CO₃)
FunctionalizationSolvent polarity (e.g., DMF, THF), reaction time (6–24 hrs)
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)

Advanced: How can researchers resolve inconsistencies in synthesis yields or purity?

Answer:
Inconsistencies often arise from reaction conditions or purification methods:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency .
  • Advanced Purification: Preparative HPLC or recrystallization with ethanol/water mixtures for high-purity isolates (>95%) .

Advanced: What role do substituents (e.g., methoxy, propanoic acid) play in the compound’s bioactivity?

Answer:

  • Methoxy Group: Enhances lipophilicity and membrane permeability; modulates electron density in the chromenone ring.
  • Propanoic Acid: Introduces hydrogen-bonding capacity, potentially interacting with enzymatic active sites (e.g., cyclooxygenase inhibition).
  • Structure-Activity Relationship (SAR): Derivatives with modified substituents show varied anti-inflammatory and anticancer profiles, as observed in chromene analogs .

Q. Table 3: Bioactivity Trends in Chromene Derivatives

SubstituentObserved Activity
MethoxyIncreased COX-2 inhibition
Propanoic AcidEnhanced solubility and target binding
Halogenation (e.g., Cl)Improved metabolic stability

Advanced: What analytical challenges arise in assessing compound stability and purity?

Answer:

  • Degradation Products: Hydrolysis of the lactone ring or oxidation of the methoxy group under acidic/alkaline conditions.
  • Analytical Methods:
    • Stability-Indicating HPLC: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products.
    • Mass Spectrometry Imaging (MSI): Maps spatial distribution in biological matrices .
  • Storage Recommendations: Lyophilized form at -20°C in inert atmospheres to prevent oxidation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations: AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., tyrosine kinases).
  • Pharmacophore Mapping: Identifies critical hydrogen-bond acceptors/donors (e.g., propanoic acid’s carboxylate group).
  • MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. Table 4: Predicted Binding Affinities

TargetΔG (kcal/mol)Interaction Site
COX-2-9.2Propanoic acid ↔ Arg120
HDAC6-8.7Chromenone ring ↔ Zn²⁺ ion

Advanced: How do conflicting data on biological activity inform experimental redesign?

Answer:

  • Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to validate target engagement.
  • Dose-Response Curves: Identify non-linear effects (e.g., hormesis) in cell viability assays.
  • Cross-Species Comparisons: Test activity in human vs. murine models to address metabolic differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid
Reactant of Route 2
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid

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